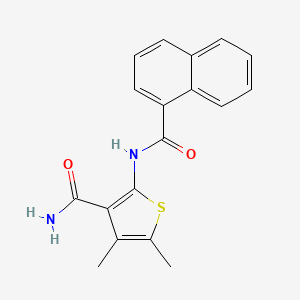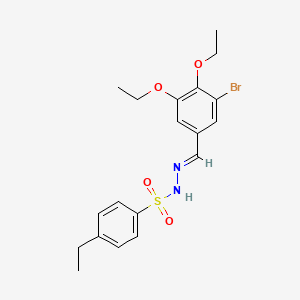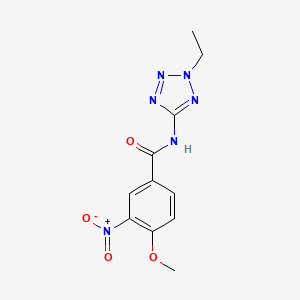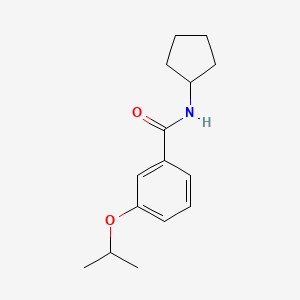
N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea, also known as ACBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACBU is a urea derivative that has been synthesized through a multistep process, and it possesses unique properties that make it an attractive candidate for further studies.
Mechanism of Action
The exact mechanism of action of N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea is not yet fully understood, but it is believed to involve the inhibition of specific enzymes or receptors that play a crucial role in the pathogenesis of certain diseases. N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial growth.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the modulation of immune responses. Its potential as a therapeutic agent for the treatment of various diseases has been demonstrated in several studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea is its high potency, which makes it a promising candidate for further studies. However, its low solubility in water and other solvents can limit its use in certain applications. Additionally, the synthesis of N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea is a complex and time-consuming process, which can be a challenge for researchers.
Future Directions
The potential applications of N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea in various fields, including medicine, agriculture, and materials science, have yet to be fully explored. Future research could focus on the development of new synthetic methods for N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea, the optimization of its biological activities, and the identification of its molecular targets. Additionally, the use of N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea involves a series of chemical reactions that start with the condensation of 4-chloro-1,3-benzothiazol-2-amine with 3-acetylphenol in the presence of a base catalyst. The resulting product is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with urea to yield N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Its potential applications in the field of medicine have been extensively studied, particularly in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-9(21)10-4-2-5-11(8-10)18-15(22)20-16-19-14-12(17)6-3-7-13(14)23-16/h2-8H,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBHEVPHIFKJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)





![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)